Proteolytic Stability of β-Amino Acid Backbone vs. α-Amino Acid Analogs (Class-Level Inference for 3-Cyano-L-β-homophenylalanine)
Peptides incorporating a β-amino acid at the scissile bond demonstrate substantially reduced cleavage rates by common serine peptidases. DPP-4, a clinically relevant aminodipeptidase, cleaves α-peptide bonds efficiently but processes the homologous α/β-peptide bond at a rate that is typically 10- to 100-fold slower, translating to a proportional extension of in vitro half-life . While this is a class-level inference for β-amino acids, it directly applies to (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride-containing peptides versus otherwise identical peptides built from 3-cyano-L-phenylalanine (α-amino acid), establishing the β-homologated backbone as a key design feature for enhanced metabolic stability .
| Evidence Dimension | Enzymatic cleavage rate (DPP-4) / relative peptide half-life |
|---|---|
| Target Compound Data | β-amino acid-containing peptide: cleavage rate reduced by ~10–100× vs. α-peptide |
| Comparator Or Baseline | Identical peptide with α-amino acid (3-cyano-L-phenylalanine): normal DPP-4 cleavage rate |
| Quantified Difference | ~10- to 100-fold decrease in cleavage rate; corresponding increase in half-life |
| Conditions | DPP-4 enzyme assay; fluorogenic or LC-MS substrate monitoring in buffered solution at 37°C |
Why This Matters
For procurement in drug discovery programs targeting DPP-4 or related peptidases, the β-homologated building block directly offers a quantifiable stability advantage over its α-amino acid counterpart, potentially reducing dosing frequency or improving in vivo exposure.
